molecular formula C19H27NO9 B12809144 3,6,9,12,15,18,21-Heptaoxa-27-azabicyclo(21.3.1)heptacosa-1(27),23,25-triene-2,22-dione CAS No. 68436-53-3

3,6,9,12,15,18,21-Heptaoxa-27-azabicyclo(21.3.1)heptacosa-1(27),23,25-triene-2,22-dione

Cat. No.: B12809144
CAS No.: 68436-53-3
M. Wt: 413.4 g/mol
InChI Key: GXVCDVRALIXBEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6,9,12,15,18,21-Heptaoxa-27-azabicyclo(2131)heptacosa-1(27),23,25-triene-2,22-dione is a complex macrocyclic compound with a unique structure characterized by multiple ether and amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12,15,18,21-Heptaoxa-27-azabicyclo(21.3.1)heptacosa-1(27),23,25-triene-2,22-dione typically involves the reaction of oligoethylene glycols with pyridine dicarbonyl chlorides. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the macrocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15,18,21-Heptaoxa-27-azabicyclo(21.3.1)heptacosa-1(27),23,25-triene-2,22-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide and ether linkages.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3,6,9,12,15,18,21-Heptaoxa-27-azabicyclo(21.3.1)heptacosa-1(27),23,25-triene-2,22-dione has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites.

Mechanism of Action

The mechanism of action of 3,6,9,12,15,18,21-Heptaoxa-27-azabicyclo(21.3.1)heptacosa-1(27),23,25-triene-2,22-dione involves its ability to form stable complexes with metal ions and other molecules. This property is attributed to the multiple ether and amide linkages, which provide multiple binding sites. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.

Comparison with Similar Compounds

Similar Compounds

  • 3,6,9,12,15,18,21-Heptaoxa-27-azabicyclo(21.3.1)heptacosane-1(27),23,25-triene
  • 3,6,9,12,15,18,21-Heptaoxabicyclo(21.3.1)heptacosa-1(27),23,25-triene-27-carboxylic acid

Uniqueness

What sets 3,6,9,12,15,18,21-Heptaoxa-27-azabicyclo(21.3.1)heptacosa-1(27),23,25-triene-2,22-dione apart from similar compounds is its specific arrangement of ether and amide linkages, which confer unique chemical and physical properties. These properties make it particularly suitable for applications requiring high stability and specificity.

Properties

CAS No.

68436-53-3

Molecular Formula

C19H27NO9

Molecular Weight

413.4 g/mol

IUPAC Name

3,6,9,12,15,18,21-heptaoxa-27-azabicyclo[21.3.1]heptacosa-1(27),23,25-triene-2,22-dione

InChI

InChI=1S/C19H27NO9/c21-18-16-2-1-3-17(20-16)19(22)29-15-13-27-11-9-25-7-5-23-4-6-24-8-10-26-12-14-28-18/h1-3H,4-15H2

InChI Key

GXVCDVRALIXBEW-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCOC(=O)C2=NC(=CC=C2)C(=O)OCCOCCOCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.